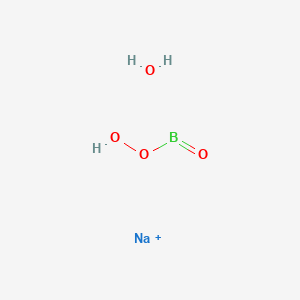
Phgdh-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phgdh-IN-5 is a novel inhibitor of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the proliferation of cancer cells. By inhibiting PHGDH, this compound aims to disrupt the metabolic processes that support cancer cell growth and survival .
Vorbereitungsmethoden
The synthesis of Phgdh-IN-5 involves several steps, starting with the preparation of the core scaffold. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core scaffold through reactions such as alkylation, acylation, or halogenation.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Phgdh-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phgdh-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the serine biosynthesis pathway and its role in cellular metabolism.
Biology: Researchers use this compound to investigate the effects of PHGDH inhibition on cell proliferation, apoptosis, and metabolic reprogramming.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, melanoma, and glioma
Wirkmechanismus
Phgdh-IN-5 exerts its effects by inhibiting the activity of PHGDH, the enzyme responsible for the first step in the serine biosynthesis pathway. This inhibition disrupts the production of serine, a critical amino acid for cancer cell proliferation and survival. By blocking serine biosynthesis, this compound induces metabolic stress in cancer cells, leading to reduced cell growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phgdh-IN-5 can be compared with other PHGDH inhibitors, such as NCT-503 and CBR-5884. While all these compounds target PHGDH, this compound is unique in its higher potency and selectivity for the enzyme. Additionally, this compound has shown better pharmacokinetic properties and lower toxicity in preclinical studies .
Similar compounds include:
NCT-503: Another potent PHGDH inhibitor with a different chemical structure.
CBR-5884: A PHGDH inhibitor that has been studied for its anticancer properties.
This compound stands out due to its improved efficacy and safety profile, making it a promising candidate for further development as an anticancer agent.
Eigenschaften
Molekularformel |
C8H5NO4S |
|---|---|
Molekulargewicht |
211.20 g/mol |
IUPAC-Name |
4-nitro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5NO4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-5H |
InChI-Schlüssel |
LWKOZDAODXAJCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CS(=O)(=O)C2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)


![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)


![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)

![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
